molecular formula C15H12ClFN6OS B2526009 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 880801-98-9

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2526009
CAS No.: 880801-98-9
M. Wt: 378.81
InChI Key: CNCYLFLBOASIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H12ClFN6OS and its molecular weight is 378.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a member of the triazole family, which has shown significant potential in various biological applications, particularly in antimicrobial and anticancer activities. This article explores its biological activity, including mechanisms of action, efficacy against different pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C14H14ClFN5SC_{14}H_{14}ClFN_{5}S, with a molecular weight of approximately 327.81 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.

Property Value
Molecular FormulaC14H14ClFN5SC_{14}H_{14}ClFN_{5}S
Molecular Weight327.81 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole moiety is known to inhibit enzymes such as cytochrome P450, which are crucial for various biochemical pathways. This inhibition can lead to the disruption of cell growth and proliferation in cancer cells and microorganisms.

Antimicrobial Activity

Recent studies have highlighted the compound's broad-spectrum antimicrobial properties:

  • Antibacterial Activity :
    • The compound was tested against several bacterial strains using the agar disc-diffusion method. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL depending on the specific derivative tested .
    • In a study involving ESKAPE pathogens, it showed effectiveness against antibiotic-resistant strains .
  • Antifungal Activity :
    • The compound exhibited antifungal properties against Candida albicans and Aspergillus fumigatus, with MIC values comparable to established antifungal agents .
  • Antiviral Activity :
    • Preliminary assays indicated potential antiviral activity, although specific viral targets remain to be fully elucidated.

Anticancer Activity

The compound's anticancer potential was evaluated using the NCI-60 human tumor cell lines screen:

  • Cell Line Sensitivity :
    • The compound displayed moderate cytostatic activity with an inhibition growth percent (IGP) of 21% against the MCF7 breast cancer cell line .
    • Other cancer types tested included non-small-cell lung cancer (NSCLC), colon cancer, and melanoma, where varying degrees of sensitivity were observed .
  • Mechanism Insights :
    • The anticancer effects may be linked to apoptosis induction and cell cycle arrest, mediated by its interaction with specific oncogenic pathways .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by modifications in its structure:

  • Substituent Effects :
    • Variations in the pyridine and triazole substituents have been shown to enhance or diminish biological efficacy. For instance, the presence of halogen substituents on the phenyl ring significantly impacts potency against both bacteria and cancer cells .
  • Hybrid Compounds :
    • Research has suggested that hybrid compounds combining triazole with other pharmacophores may exhibit synergistic effects, enhancing overall therapeutic efficacy .

Case Studies

Several case studies have documented the successful application of this compound in both laboratory settings and preclinical models:

  • Study on Anticancer Efficacy :
    • A recent study demonstrated that derivatives of this compound could reduce tumor size in xenograft models of breast cancer by inducing apoptosis through caspase activation pathways .
  • Antimicrobial Resistance :
    • Another study focused on its effectiveness against multi-drug resistant strains of E. coli, highlighting its potential as a lead candidate for developing new antibiotics .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN6OS/c16-11-6-10(3-4-12(11)17)20-13(24)8-25-15-22-21-14(23(15)18)9-2-1-5-19-7-9/h1-7H,8,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCYLFLBOASIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.